molecular formula C19H22N2O2 B2740017 (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-78-0

(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2740017
CAS No.: 853752-78-0
M. Wt: 310.397
InChI Key: KAKPJKXZUWXDJN-UHFFFAOYSA-N
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Description

(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0) is a benzoimidazole derivative of significant interest in pharmaceutical and biological research due to its diverse potential pharmacological properties . This compound, with a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol, is part of a class of heterocyclic compounds known for their wide range of biological activities . Research into similar benzoimidazole derivatives indicates potential applications in several areas. These include investigating anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, such as breast cancer (MCF-7) . Studies also explore antimicrobial activity against bacterial pathogens like Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Furthermore, this class of compounds shows promise in research related to anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines . The broader structural class of benzodiazepine and related heterocyclic compounds, to which this molecule is related, is also known to affect the central nervous system, suggesting potential research value in neuropharmacology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or for direct biological evaluation in vitro .

Properties

IUPAC Name

[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-10-15(2)12-16(11-14)23-9-5-8-21-18-7-4-3-6-17(18)20-19(21)13-22/h3-4,6-7,10-12,22H,5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPJKXZUWXDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzoimidazole derivative that has garnered attention for its potential biological activities. Benzoimidazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H27ClN2O2
  • Molecular Weight: 374.9 g/mol
  • CAS Number: 1216793-74-6

The biological activity of benzoimidazole derivatives typically involves several mechanisms:

  • Inhibition of Cell Proliferation: Many benzoimidazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Activity: These compounds often display significant activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Some derivatives reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that benzoimidazole derivatives can inhibit the growth of cancer cells. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells through the modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Benzoimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
Compound CA549 (Lung)12Bcl-2 inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research conducted on related benzoimidazole derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Case Studies

  • Study on Cancer Cell Lines : In a study published in Pharmaceutical Research, researchers synthesized several benzoimidazole derivatives and tested their anticancer activity against multiple cell lines. The compound exhibited a dose-dependent response in inhibiting cell proliferation in MCF-7 cells .
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzoimidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth compared to traditional antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Studies have shown that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, the synthesis of various benzimidazole derivatives has been linked to antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways, making them valuable candidates for developing new antimicrobial agents .

Cancer Research
Benzimidazole derivatives are also being investigated for their anticancer properties. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation and survival, such as DNA gyrase and topoisomerase. The binding affinities of these compounds indicate potential for further development as chemotherapeutic agents .

Pharmacological Applications

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity is a concern. For example, studies have indicated that benzimidazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Neuroprotective Effects
Research indicates that benzimidazole derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

Material Science

Polymer Development
In material science, compounds like (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol are being explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Case Studies

Study Focus Findings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial activity against various strains with minimum inhibitory concentrations (MICs) indicating effectiveness at lower concentrations .
Molecular Docking StudiesCancer ResearchIdentified strong binding interactions with DNA gyrase, suggesting potential as a chemotherapeutic agent .
Neuroprotective StudiesNeurodegenerative DiseasesShowed promise in reducing oxidative stress markers in neuronal cultures .

Comparison with Similar Compounds

Structural Analogues with Varied Aryloxyalkyl Chains

Benzimidazole derivatives with aryloxyalkyl side chains exhibit distinct biological profiles based on substituent positioning and electronic effects. Key comparisons include:

Compound Name / ID Substituents on Aryl Group Biological Activity / Notes Yield (%) Melting Point (°C) Reference
Target Compound 3,5-Dimethylphenyl Not explicitly reported; designed for enhanced lipophilicity N/A N/A N/A
Compound 6n 3,5-Dichlorophenyl Pin1 inhibitor (IC₅₀: 0.89 µM) 51.7 152–154 [2]
Compound 6o 2,4,6-Trimethylphenyl Pin1 inhibitor (IC₅₀: 1.12 µM) 55.5 275–278 [2]
HBK17 2,5-Dimethylphenoxypropyl Piperazine derivative; serotonin receptor affinity N/A N/A [7]
Compound 7c Mesityl (2,4,6-trimethyl) Reduced Pin1 inhibition compared to 6n/6o 94.0 222–224 [2]

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 3,5-dichloro in 6n) improve Pin1 inhibitory activity compared to electron-donating groups (e.g., mesityl in 7c) .
  • Synthetic Accessibility : Yields for aryloxyalkyl derivatives range from 48–98%, influenced by steric hindrance and electronic properties of substituents .
Derivatives with Hydroxyl-Containing Groups

The hydroxymethyl group in the target compound distinguishes it from analogues with alternative hydroxyl placements:

Compound Name / ID Hydroxyl Group Position Activity / Notes Reference
Target Compound C2 of benzimidazole Potential for hydrogen bonding with target enzymes N/A
Compound 4c Oxadiazole-linked propan-1-one Anticancer lead (drug score: 0.85) [12]
Compound 2a–2u C1 of ethanol side chain Antibacterial activity against E. coli [11]
Compound 3 C2 of ethanolamine Synthesized via alkaline hydrolysis; pH-dependent [5]

Key Observations :

  • Hydrogen Bonding : The C2 hydroxymethyl group in the target compound may enhance binding to enzymes (e.g., kinases or proteases) compared to distal hydroxyl groups in compounds 2a–2u .
  • Synthetic Routes : Hydroxyl groups are introduced via hydrolysis (e.g., compound 3 ) or condensation (e.g., compound 6n ), with yields influenced by reaction conditions.
Pharmacokinetic and Toxicity Profiles

ADMET predictions for benzimidazole derivatives highlight critical trends:

  • Metabolic Stability : Hydroxymethyl groups are susceptible to glucuronidation, which may shorten half-life compared to methyl or halogenated derivatives .
  • Toxicity : Piperazine-containing analogues (e.g., HBK17 ) show higher cardiovascular risks, whereas the target compound’s lack of basic amines may reduce off-target toxicity .

Q & A

Q. What are the key synthetic pathways for synthesizing (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Alkylation of a benzoimidazole precursor with 3-(3,5-dimethylphenoxy)propyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Step 2 : Hydroxymethylation at the 2-position of the benzoimidazole core using formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH/KOH) .
  • Critical Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the methanol derivative. Yields range from 45–70% depending on the purity of intermediates .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the benzoimidazole ring (δ 7.2–8.1 ppm for aromatic protons) and the 3,5-dimethylphenoxy group (δ 2.3 ppm for methyl groups) .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (O–H) and 1600 cm⁻¹ (C=N) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals bond angles and packing motifs. Similar imidazole derivatives show triclinic or monoclinic crystal systems with π-π stacking interactions .

Q. What are the solubility and stability profiles of this compound under different pH conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO and methanol but poorly in water. The 3,5-dimethylphenoxy group enhances lipophilicity (logP ~3.5) .
  • Stability : Stable at neutral pH (4–8) but prone to hydrolysis under strongly acidic/basic conditions. Store at –20°C in anhydrous solvents to prevent degradation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (e.g., benzoimidazole ring) for nucleophilic/electrophilic attack .
  • Reactivity Insights : The hydroxyl group at the 2-position acts as a hydrogen-bond donor, influencing interactions with biological targets like enzymes or receptors .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Variability : Compare results from in vitro antimicrobial (e.g., MIC assays) vs. in vivo models . For example, discrepancies in IC₅₀ values may arise from differences in bacterial strains or cell lines.
  • Structural Analogues : Evaluate substituent effects. The 3,5-dimethylphenoxy group may enhance membrane permeability but reduce solubility, affecting activity .

Q. How can molecular docking elucidate potential binding modes of this compound with biological targets (e.g., cytochrome P450)?

  • Methodological Answer :
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: e.g., 2H14) by removing water and adding charges.
  • Key Interactions : The benzoimidazole core may form π-π stacking with aromatic residues (Phe, Tyr), while the hydroxyl group hydrogen-bonds with catalytic site residues (e.g., Asp/Glu) .

Q. What are the synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large-scale batches .
  • Byproduct Control : Monitor N-alkylation vs. O-alkylation during propyl chain introduction using LC-MS .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Conduct time-resolved spectroscopy to track reaction intermediates during hydroxylation .
  • Toxicology : Evaluate hepatotoxicity using primary hepatocyte models, as imidazole derivatives may inhibit CYP450 isoforms .

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